molecular formula C14H20BrNO B14430165 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide CAS No. 80396-27-6

2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide

Cat. No.: B14430165
CAS No.: 80396-27-6
M. Wt: 298.22 g/mol
InChI Key: IIJNPKVOYPDSMV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted amides.

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids and proteins, ultimately causing the death of the targeted weeds . The molecular pathways involved include the inhibition of acetyl-CoA carboxylase and other key enzymes in the biosynthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
  • 2-Bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide

Uniqueness

2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is unique due to its specific structural configuration, which imparts selective herbicidal properties. Compared to similar compounds, it exhibits a higher degree of selectivity and efficacy in controlling perennial weeds in paddy fields .

Properties

CAS No.

80396-27-6

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C14H20BrNO/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,1-4H3,(H,16,17)

InChI Key

IIJNPKVOYPDSMV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)Br

Origin of Product

United States

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